molecular formula C10H16ClNO2 B590945 Homoveratrylamine-d10 Hydrochloride CAS No. 1398065-73-0

Homoveratrylamine-d10 Hydrochloride

Cat. No.: B590945
CAS No.: 1398065-73-0
M. Wt: 227.754
InChI Key: WIOOTMZLCZPTDW-OCNRKMBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Homoveratrylamine-d10 Hydrochloride can be synthesized through a series of chemical reactions starting from homoveratrylamine. The process involves the introduction of deuterium atoms into the homoveratrylamine molecule. This can be achieved by using deuterated reagents and solvents during the synthesis. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Homoveratrylamine-d10 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of homoveratrylamine, such as N-alkyl and N-acyl derivatives, which have different biological and chemical properties .

Scientific Research Applications

Homoveratrylamine-d10 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Homoveratrylamine-d10 Hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. The deuterium atoms in the compound provide a unique advantage in tracing its metabolic pathways and understanding its interactions at the molecular level .

Comparison with Similar Compounds

Homoveratrylamine-d10 Hydrochloride is compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in research applications, particularly in studies involving mass spectrometry and NMR spectroscopy .

Properties

CAS No.

1398065-73-0

Molecular Formula

C10H16ClNO2

Molecular Weight

227.754

IUPAC Name

2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2;

InChI Key

WIOOTMZLCZPTDW-OCNRKMBFSA-N

SMILES

COC1=C(C=C(C=C1)CCN)OC.Cl

Synonyms

3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride;  3,4-Dimethoxyphenethylamine-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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